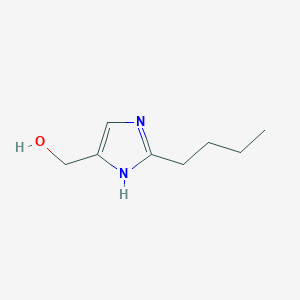

(2-Butyl-1H-imidazol-4-yl)methanol

描述

Contextual Significance of Imidazole-Containing Compounds in Modern Chemistry

The imidazole (B134444) scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. First synthesized in 1858, the imidazole ring is present in many essential biological molecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases of DNA. This natural prevalence has inspired chemists to incorporate the imidazole nucleus into a multitude of synthetic compounds with a wide range of pharmacological activities.

Imidazole derivatives are known for their diverse therapeutic applications, including as antifungal, antibacterial, anti-inflammatory, and anticancer agents. chemsociety.org.ngresearchgate.net The success of drugs like cimetidine, an H2-receptor antagonist for treating ulcers, and losartan, an angiotensin II receptor blocker for hypertension, underscores the importance of the imidazole core in drug design. The steric and electronic properties of substituents on the imidazole ring can be readily modified, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Beyond pharmaceuticals, imidazole-based compounds are utilized as ionic liquids, catalysts, and building blocks for functional polymers. Their ability to coordinate with metal ions also makes them valuable in the development of novel materials and in coordination chemistry.

Overview of Scholarly Investigations Pertaining to (2-Butyl-1H-imidazol-4-yl)methanol

Scholarly research on this compound, also known by synonyms such as 2-butyl-4-hydroxymethylimidazole, has primarily focused on its role as a key intermediate in the synthesis of more complex molecules, particularly chlorinated derivatives that are precursors to pharmacologically active compounds.

A notable contribution to the synthesis of this compound is a practical process detailed in the journal Synthetic Communications. This method describes the preparation of 2-butyl-4-hydroxymethyl imidazole, which is then subsequently chlorinated. tandfonline.comresearchgate.net This highlights the compound's primary utility as a precursor in multi-step synthetic routes.

Furthermore, a Japanese patent discloses a method for synthesizing 2-butyl-4-chloro-5-hydroxymethylimidazole using 2-butyl-5-hydroxymethylimidazole as the starting material, indicating its role in the production of halo-substituted imidazoles. google.com Another patent outlines a method for preparing 2-butyl-4-chloro-5-formylimidazole (B193128), a related derivative, which further illustrates the synthetic pathways in which these butyl-imidazole structures are involved. google.com

While direct research into the biological activity or material properties of this compound itself is limited, its documented synthesis is of significant academic and industrial interest. The compound's chemical properties, as outlined in safety data sheets, indicate that it is a stable solid under normal conditions, though it can decompose at high temperatures to release irritating gases and vapors, including nitrogen oxides and carbon monoxide. fishersci.se

Below are tables detailing the chemical identifiers and physical and chemical properties of this compound.

Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 68283-19-2 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Synonyms | 2-butyl-4-hydroxymethylimidazole, 2-butyl-5-hydroxymethylimidazole |

Physical and Chemical Properties of this compound

| Property | Information |

| Chemical Stability | Stable under normal conditions. fishersci.se |

| Hazardous Polymerization | No information available. fishersci.se |

| Conditions to Avoid | Incompatible products. fishersci.se |

| Incompatible Materials | Reducing agents. fishersci.se |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). fishersci.se |

Structure

2D Structure

属性

IUPAC Name |

(2-butyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBZGAMRJRWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218432 | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68283-19-2 | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068283192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyl-5-hydroxymethylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL-5-HYDROXYMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14MM5OB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Butyl 1h Imidazol 4 Yl Methanol

Established Synthetic Pathways to (2-Butyl-1H-imidazol-4-yl)methanol

While specific literature detailing a multi-step synthesis exclusively for this compound is specialized, its structure points toward established and logical synthetic routes based on fundamental organic reactions. The primary alcohol functionality at the 4-position strongly suggests a final-step reduction of a corresponding aldehyde precursor.

Reduction of Aldehyde Precursors

A common and effective method for producing primary alcohols is the reduction of a corresponding aldehyde. In the context of synthesizing this compound, this pathway would involve the reduction of 2-butyl-1H-imidazole-4-carbaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, often in the presence of other functional groups. researchgate.netresearchgate.net The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetraalkoxyborate intermediate, which is subsequently protonated, typically by a protic solvent like methanol (B129727) or ethanol, to yield the final alcohol product. researchgate.net The synthesis of related (1-methyl-1H-imidazol-2-yl)methanol derivatives has been successfully demonstrated using sodium borohydride. consensus.app

Other reducing agents applicable for this conversion include lithium aluminum hydride (LiAlH₄). However, NaBH₄ is generally preferred for its milder nature and easier handling. The reaction is typically carried out under ambient conditions, offering a straightforward and high-yielding final step. organic-chemistry.org

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reactor, offer significant advantages in terms of efficiency, resource economy, and reduced waste. For imidazole (B134444) synthesis, the Debus-Radziszewski reaction is a foundational one-pot method first reported in 1858. wikipedia.orgnih.gov This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). wikipedia.orgnih.govasianpubs.org

To apply this to this compound, a potential, albeit theoretical, multicomponent strategy could involve:

Valeramidine (or pentanimidamide) as the source for the 2-butyl group.

A protected form of dihydroxyacetone or a similar three-carbon α-hydroxyketone/aldehyde to form the C4-methanol backbone of the imidazole ring.

An ammonia source to complete the ring formation.

Modern variations of one-pot syntheses often utilize ionic liquids or operate under solvent-free conditions to enhance yields and improve the environmental profile of the reaction. asianpubs.orgresearchgate.netnih.gov Such protocols are prized for their ability to generate structurally diverse imidazole frameworks in a single, efficient step. ijpsjournal.com

General Strategies for Imidazole Ring Formation Relevant to this compound

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with several robust methods being applicable to the synthesis of precursors for this compound.

Condensation Reactions Involving Aldehydes and Amidines

The condensation of an amidine with an α-dicarbonyl or α-hydroxyketone is a versatile method for forming the imidazole ring. wjpsonline.com In a reaction pathway relevant to the target compound, valeramidine hydrochloride could be reacted with an appropriate α-haloketone. A general and improved procedure involves reacting the amidine hydrochloride with the α-halo ketone in an aqueous tetrahydrofuran (B95107) (THF) solvent system, using potassium bicarbonate as the base. orgsyn.org This method has proven effective for a variety of aromatic and aliphatic α-halo ketones and amidines, often providing excellent yields without the need for chromatographic purification. orgsyn.org The reaction is typically conducted at reflux temperature to accelerate the condensation. orgsyn.org

The classic Radziszewski synthesis, a variation of the Debus method, condenses a dicarbonyl compound with an aldehyde in the presence of ammonia. nih.govwjpsonline.com Formamide is often used as a convenient substitute for ammonia. wjpsonline.com

Cyclization Reactions Utilizing α-Bromoketones and Formamidine (B1211174) Acetate (B1210297)

A highly effective strategy for creating the imidazole core involves the condensation of α-bromoketones with formamidine acetate. This method has been successfully employed to synthesize various optically active imidazole derivatives. mdpi.com The reaction is typically carried out in a pressure vessel with liquefied ammonia at elevated temperatures (e.g., 70 °C). mdpi.com The use of formamidine acetate provides the necessary N-C-N fragment to form the imidazole ring upon cyclization with the α-haloketone precursor. mdpi.comgoogle.com

The following table summarizes the synthesis of several imidazole derivatives using this methodology, highlighting the yields achieved.

Table 1: Synthesis of Imidazole Derivatives via Condensation of α-Bromoketones with Formamidine Acetate Data sourced from MDPI. mdpi.com

| Starting N-Cbz α-Amino Acid | Final Imidazole Product | Yield (%) |

| (S)-Cbz-Alanine | 4-(1H-Imidazol-4-ylmethyl)carbamic acid benzyl (B1604629) ester | 69 |

| (S)-Cbz-Valine | 4-(1-Methyl-1H-imidazol-4-yl)carbamic acid benzyl ester | 55 |

| (S)-Cbz-Leucine | 4-(1-Isobutyl-1H-imidazol-4-yl)carbamic acid benzyl ester | 48 |

| (S)-Cbz-Isoleucine | 4-(1-(S)-sec-Butyl-1H-imidazol-4-yl)carbamic acid benzyl ester | 42 |

| (S)-Cbz-Phenylalanine | 4-Benzyl-1H-imidazole | 37 |

Metal-Free Catalytic Protocols for Imidazole Scaffolds

Recent advancements in organic synthesis have focused on developing metal-free catalytic systems to avoid the cost and potential toxicity associated with metal catalysts. Several such protocols for imidazole synthesis have been reported.

One notable approach is an acid-promoted multicomponent reaction. An expedient, metal-free synthesis of trisubstituted and tetrasubstituted imidazoles has been developed using this method, which proceeds smoothly with a range of functional groups to produce the imidazole scaffolds in good to excellent yields. acs.org Another strategy involves the base-mediated deaminative coupling of benzylamines with nitriles, which liberates ammonia in a one-step synthesis of 2,4,5-trisubstituted imidazoles. nih.gov

Furthermore, a metal-free, one-pot method has been established for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls. This reaction uses a catalytic amount of acetic acid (AcOH) under aerobic conditions and achieves significant yields of up to 95%. rsc.orgnih.govrsc.org

Table 2: Optimization of Metal-Free Imidazole Synthesis Data sourced from ACS Publications. acs.org

| Entry | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | O₂ | NH₄OAc | DMSO/H₂O | 140 | 45 |

| 2 | H₂O₂ | NH₄OAc | DMSO/H₂O | 140 | 65 |

| 3 | TBHP | NH₄OAc | DMSO/H₂O | 140 | 70 |

| 4 | K₂S₂O₈ | NH₄OAc | DMSO/H₂O | 140 | 85 |

| 5 | K₂S₂O₈ | NH₄OAc | DMSO | 140 | 75 |

| 6 | K₂S₂O₈ | NH₄OAc | H₂O | 140 | 35 |

| 7 | K₂S₂O₈ | PivOH | DMSO/H₂O | 140 | 92 |

| 8 | K₂S₂O₈ | PivOH | DMSO/H₂O | 120 | 80 |

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound relies on the strategic formation and transformation of key heterocyclic precursors. The synthetic pathway often involves the construction of the core imidazole ring followed by functional group interconversions to introduce the butyl group at the C2 position and the hydroxymethyl group at the C4 position. Central to this synthesis are imidazole-4(5H)-one derivatives and halogenated imidazole intermediates, which serve as versatile building blocks.

Role of Imidazole-4(5H)-one Derivatives

A key intermediate, 2-butyl-1H-imidazol-5(4H)-one , is synthesized through the condensation of pentamidine (B1679287) hydrochloride with glyoxal. google.com This reaction is typically performed under controlled pH conditions, generally between 6.0 and 7.5, to facilitate the initial condensation. google.com The resulting dihydroxy intermediate then undergoes dehydration under alkaline conditions to yield the target 2-butyl-1H-imidazol-5(4H)-one. google.com This imidazolone (B8795221) is not just a stable intermediate but a reactive species poised for further functionalization.

The significance of the imidazole-4(5H)-one core lies in its subsequent reactivity, particularly in reactions that introduce functionality at the C4 and C5 positions. nih.gov For the synthesis of the target methanol derivative, the 2-butyl-1H-imidazol-5(4H)-one serves as the direct precursor to halogenated formyl imidazoles, which are then converted to the final product.

Synthesis of Halogenated Imidazole Intermediates

Halogenated imidazoles are highly valuable intermediates due to the reactivity of the carbon-halogen bond, which allows for a variety of subsequent coupling and substitution reactions. In the context of synthesizing this compound, a key halogenated intermediate is 2-butyl-4-chloro-5-formylimidazole (B193128) . google.comchemicalbook.com

The synthesis of this intermediate is achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic rings. google.comijpcbs.com In this process, 2-butyl-1H-imidazol-5(4H)-one is treated with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF). google.comjocpr.com

The reaction is generally carried out in a non-protic solvent such as toluene (B28343) at elevated temperatures, typically between 100-105°C. google.com The Vilsmeier reagent acts as the electrophile, attacking the imidazolone ring to introduce both a chloro group at the C4 position and a formyl group at the C5 position. The molar ratios of the reactants are critical for achieving high yields and purity. google.com

The resulting 2-butyl-4-chloro-5-formylimidazole is a stable, crystalline solid that serves as the immediate precursor to the target alcohol. banglajol.infoicm.edu.pl The final transformation involves the selective reduction of the formyl group to a hydroxymethyl group. This reduction can be accomplished using various reducing agents. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a base like triethylamine (B128534) in a methanol solvent has been reported to effectively reduce the formyl group to the corresponding alcohol, yielding (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol . google.com It is important to note the regiochemistry of this intermediate, which is a key precursor in the synthesis of other pharmaceutical agents. acs.orgresearchgate.netchemdad.comcymitquimica.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis | Reference |

|---|---|---|---|---|

| 2-Butyl-1H-imidazol-5(4H)-one | C₇H₁₂N₂O | 140.18 | Precursor to halogenated intermediate | google.com |

| 2-Butyl-4-chloro-5-formylimidazole | C₈H₁₁ClN₂O | 186.64 | Halogenated and formylated intermediate | google.comchemicalbook.com |

| (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | C₈H₁₃ClN₂O | 188.65 | Halogenated alcohol intermediate | google.comacs.orgresearchgate.net |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the mechanisms of the key reactions in the synthesis of this compound is essential for optimizing reaction conditions and controlling product selectivity. This involves investigating the kinetics and thermodynamics of the transformations, as well as the factors governing regioselectivity and stereoselectivity.

Investigation of Reaction Kinetics and Thermodynamics

The key Vilsmeier-Haack formylation step, which converts 2-butyl-1H-imidazol-5(4H)-one to 2-butyl-4-chloro-5-formylimidazole, is an electrophilic aromatic substitution. The reaction kinetics are typically second-order, with a first-order dependence on both the substrate and the Vilsmeier reagent. jocpr.comrsc.org The reaction is known to be highly selective, and the rate can be influenced by the nature of the amide used in the Vilsmeier reagent and the solvent polarity. rsc.org Studies on the Vilsmeier-Haack reaction of other heterocyclic compounds have shown a large negative ρ value, indicating a high sensitivity to electronic effects and the buildup of positive charge in the transition state. rsc.org The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from Eyring plots, providing insight into the transition state of the reaction. researchgate.net

The final reduction of the formyl group to a hydroxymethyl group via catalytic hydrogenation is also subject to kinetic control. The reaction rate depends on factors such as hydrogen pressure, catalyst loading, temperature, and the nature of the substrate and solvent. google.com

| Reaction Step | Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|---|

| Imidazole Ring Formation (Debus-Radziszewski) | Enthalpy Change (ΔH) | ~ -1.58 kcal/mol (for imidazole) | Exothermic nature of the reaction. | acs.org |

| Vilsmeier-Haack Formylation | Reaction Order | Second-order overall (first-order in substrate and reagent) | Rate is dependent on the concentration of both reactants. | jocpr.comrsc.org |

| Vilsmeier-Haack Formylation | Hammett (ρ) value | -7.3 (for thiophene (B33073) derivatives) | High sensitivity to electronic effects of substituents. | rsc.org |

| Catalytic Hydrogenation (Reduction) | Rate Dependence | Dependent on H₂ pressure, catalyst loading, temperature | Optimization of these parameters is key for efficient reduction. | google.com |

Regioselectivity and Stereoselectivity in Imidazole Functionalization

Regioselectivity is a critical consideration in the synthesis of polysubstituted imidazoles. The substitution pattern on the imidazole ring is highly dependent on the synthetic route and the nature of the precursors and reagents used. rsc.orgorganic-chemistry.org In the synthesis of this compound, the regioselective introduction of the butyl group at C2 and the hydroxymethyl group at C4 is paramount.

The formation of 2-butyl-1H-imidazol-5(4H)-one from pentamidine establishes the C2-butyl substitution pattern early in the synthesis. The subsequent Vilsmeier-Haack reaction on this precursor leads to the specific formation of 2-butyl-4-chloro-5-formylimidazole. google.com The regioselectivity of this step is dictated by the electronic properties of the imidazolone ring and the steric environment around the potential reaction sites.

The synthesis of 2,4-disubstituted imidazoles, in general, can be challenging to control regioselectively. acs.orgrsc.org Various methods have been developed to achieve this, often relying on the use of specific catalysts or directing groups. researchgate.netthieme-connect.com For instance, metal-controlled switchable regioselective synthesis has been reported for other imidazole systems. thieme-connect.com In the pathway described, the inherent reactivity of the 2-butyl-1H-imidazol-5(4H)-one directs the Vilsmeier-Haack reaction to yield the desired 4-chloro-5-formyl substitution pattern.

Stereoselectivity in this particular synthetic sequence is primarily relevant in the final reduction step if a chiral reducing agent were employed, or if the final product were to be resolved into its enantiomers. The reduction of the formyl group in 2-butyl-4-chloro-5-formylimidazole to the corresponding alcohol with achiral reagents like NaBH₄ or catalytic hydrogenation with Pd/C does not create a new stereocenter, as the resulting hydroxymethyl group is attached to an achiral carbon atom. google.com However, in the broader context of imidazole chemistry, stereoselective C-C bond formation to introduce functional groups is an active area of research, often employing engineered enzymes or chiral catalysts. acs.org For the specific synthesis of this compound as a racemic mixture, stereoselectivity is not a primary concern in the reduction step.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Butyl 1h Imidazol 4 Yl Methanol

X-ray Crystallographic Analysis

A full single-crystal X-ray diffraction analysis would provide the most definitive information on the solid-state structure of (2-Butyl-1H-imidazol-4-yl)methanol. However, in the absence of such data, we can extrapolate from the crystal structures of other substituted imidazoles.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure and electronic properties of this compound.

Detailed Nuclear Magnetic Resonance (NMR) Spectral Assignments for Tautomerism and Isomerism

NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of imidazole (B134444) derivatives.

Tautomerism: this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. These are the 4-hydroxymethyl and 5-hydroxymethyl tautomers. In solution, these tautomers may undergo rapid exchange, leading to averaged signals in the NMR spectrum. However, by using advanced NMR techniques and varying solvent and temperature conditions, it may be possible to resolve the signals for individual tautomers. The chemical shifts of the ring protons and carbons would be particularly sensitive to the tautomeric state.

Predicted ¹H and ¹³C NMR Data: While specific experimental data is unavailable, predicted chemical shifts can be estimated based on known values for similar structures. A detailed assignment would require two-dimensional NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

Interactive Table: Predicted NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Imidazole CH | 6.5 - 7.5 | 115 - 140 | Chemical shifts are sensitive to tautomerism and solvent. |

| -CH₂OH | ~4.5 | ~55-65 | The proton signal may be a singlet or triplet depending on coupling. |

| Butyl -CH₂- | 0.9 - 2.7 | 13 - 40 | Characteristic signals for a butyl chain. |

| Butyl -CH₃ | ~0.9 | ~14 | Terminal methyl group. |

This table represents predicted ranges and requires experimental verification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

FTIR spectroscopy provides information about the functional groups and vibrational modes within the molecule.

Characteristic Vibrational Modes: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C-N bonds. The broad O-H stretching vibration from the hydroxyl group and the N-H stretching vibration of the imidazole ring would be prominent features, likely involved in hydrogen bonding, which would cause them to appear at lower frequencies. The C-H stretching vibrations of the butyl group and the aromatic C-H of the imidazole ring would also be present.

Interactive Table: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) | Broadness indicates hydrogen bonding. |

| N-H (Imidazole) | Stretching, H-bonded | 3100 - 3500 (broad) | Overlaps with O-H stretch. |

| C-H (Alkyl) | Stretching | 2850 - 3000 | From the butyl group. |

| C=N (Imidazole) | Stretching | 1500 - 1650 | Characteristic of the imidazole ring. |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

This table represents expected vibrational frequencies and requires experimental verification.

Chemical Reactivity and Derivatization Strategies for 2 Butyl 1h Imidazol 4 Yl Methanol

Functionalization of the Hydroxymethyl Moiety

The primary alcohol functionality of (2-Butyl-1H-imidazol-4-yl)methanol is a prime site for a variety of chemical modifications, including esterification, etherification, and controlled oxidation. These reactions allow for the introduction of diverse functional groups, significantly altering the molecule's steric and electronic characteristics.

Esterification Reactions

The hydroxyl group of this compound can be readily converted to its corresponding esters through reaction with acylating agents such as acid chlorides or anhydrides. This transformation is a common strategy to modify the lipophilicity and bioavailability of imidazole-containing compounds. For instance, the reaction with an acid chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758), typically affords the desired ester in good yield.

A representative esterification reaction involves the acylation with an acid chloride to yield (2-butyl-1H-imidazol-4-yl)methyl acetate (B1210297).

| Acylating Agent | Solvent | Catalyst/Base | Product |

| Acetyl chloride | Dichloromethane | Triethylamine | (2-butyl-1H-imidazol-4-yl)methyl acetate |

| Benzoyl chloride | Tetrahydrofuran (B95107) | Pyridine | (2-butyl-1H-imidazol-4-yl)methyl benzoate |

Etherification and Alkoxylation Reactions

Ether derivatives of this compound can be synthesized through various methods, most notably the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov This pathway allows for the introduction of a wide range of alkyl and aryl groups. For example, reaction with methyl iodide after deprotonation would yield 2-butyl-4-(methoxymethyl)-1H-imidazole.

The synthesis of 5-(methoxymethyl)-1H-imidazole, a related compound, highlights the feasibility of this transformation on the imidazole (B134444) scaffold.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Sodium hydride | Tetrahydrofuran | 2-butyl-4-(methoxymethyl)-1H-imidazole |

| Benzyl (B1604629) bromide | Potassium tert-butoxide | Dimethylformamide | 2-butyl-4-(benzyloxymethyl)-1H-imidazole |

Controlled Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-butyl-1H-imidazole-4-carbaldehyde, or further to the carboxylic acid, 2-butyl-1H-imidazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the synthesis of 2-butyl-1H-imidazole-4-carbaldehyde, mild oxidizing agents are employed to prevent overoxidation. Manganese dioxide (MnO2) in a solvent like dichloromethane is a common and effective reagent for this transformation, yielding the aldehyde in good yields. researchgate.net The resulting aldehyde is a key intermediate for the synthesis of various other derivatives. biosynth.comguidechem.comsigmaaldrich.com

Further oxidation of the aldehyde or direct oxidation of the alcohol using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can produce 2-butyl-1H-imidazole-4-carboxylic acid. The synthesis of related imidazole-4-carboxylic acids has been reported through various oxidative methods. researchgate.net

| Oxidizing Agent | Solvent | Product |

| Manganese dioxide (MnO2) | Dichloromethane | 2-butyl-1H-imidazole-4-carbaldehyde |

| Potassium permanganate (KMnO4) | Aqueous base | 2-butyl-1H-imidazole-4-carboxylic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone | 2-butyl-1H-imidazole-4-carboxylic acid |

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring in this compound contains two nitrogen atoms, both of which can participate in chemical reactions. The N-1 nitrogen is generally more nucleophilic and is the primary site for alkylation and acylation reactions.

N-Alkylation and N-Acylation Pathways

N-alkylation of the imidazole ring is a common strategy to introduce further diversity into the molecule. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The reaction of the related 2-butyl-4-chloro-5-(hydroxymethyl)imidazole with a substituted benzyl bromide to yield 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile demonstrates this reactivity. nih.gov

N-acylation can be accomplished using acid chlorides or anhydrides. This reaction typically occurs at the N-1 position and can be used to introduce various acyl groups, which can influence the compound's electronic properties and biological activity.

Formation of Imidazolium (B1220033) Salts

The reaction of the N-alkylated imidazole derivative of this compound with a second equivalent of an alkylating agent can lead to the formation of a quaternary imidazolium salt. These salts are a class of ionic liquids with a wide range of potential applications. The synthesis of related imidazolium salts often involves the reaction of an N-substituted imidazole with an alkyl halide, leading to the quaternization of the second nitrogen atom. For instance, the reaction of 1-methyl-2-butyl-4-(hydroxymethyl)imidazole with another equivalent of an alkyl halide would yield a 1-alkyl-3-methyl-2-butyl-4-(hydroxymethyl)imidazolium salt. The synthesis of novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts highlights the general methodology for forming such structures. nih.gov

| N-Alkylated Precursor | Alkylating Agent | Solvent | Product Type |

| 1-Methyl-2-butyl-4-(hydroxymethyl)imidazole | Ethyl bromide | Acetonitrile | 1-Ethyl-3-methyl-2-butyl-4-(hydroxymethyl)imidazolium bromide |

| 1-Benzyl-2-butyl-4-(hydroxymethyl)imidazole | Methyl iodide | Toluene (B28343) | 1-Benzyl-3-methyl-2-butyl-4-(hydroxymethyl)imidazolium iodide |

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring

The imidazole ring within this compound is an electron-rich heterocyclic system, making it amenable to various substitution reactions. The electron-donating nature of the butyl group at the C-2 position can further influence the reactivity of the ring. The presence of both electrophilic and nucleophilic sites allows for a range of derivatization strategies to modify the imidazole core.

Halogenation at C-4 and C-5 Positions

Halogenation is a key transformation for modifying the imidazole core of this compound, providing versatile intermediates for further functionalization. The C-4 and C-5 positions of the imidazole ring are susceptible to electrophilic halogenation.

Direct chlorination of this compound can lead to the formation of chloro-derivatives. For instance, the compound (2-butyl-5-chloro-1H-imidazol-4-yl)methanol is a known derivative, indicating that halogenation at the C-5 position is a feasible process. matrix-fine-chemicals.comchemicalbook.comchemicalbook.com Similarly, the isomeric compound (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol has also been synthesized. ivychem.comsigmaaldrich.com The reaction typically involves the use of chlorinating agents like N-chlorosuccinimide (NCS). chemicalbook.com

Bromination and iodination at these positions are also common transformations for imidazole rings. While direct bromination of the parent compound is less documented in the provided results, the reactivity of bromo- and iodoimidazoles is well-established, suggesting that 2,4,5-tribromoimidazole (B189480) and 2,4,5-triiodoimidazole (B157059) can be formed and subsequently used in nucleophilic substitution reactions. rsc.org These halogenated imidazoles are valuable precursors for introducing other functionalities.

The table below summarizes the key halogenated derivatives of this compound.

| Compound Name | Molecular Formula | Position of Halogen | CAS Number |

| (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol | C₈H₁₃ClN₂O | C-5 | 79047-41-9 |

| (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | C₈H₁₃ClN₂O | C-4 | 79047-41-9 |

Introduction of Diverse Functional Groups on the Imidazole Core

Beyond halogenation, a variety of functional groups can be introduced onto the imidazole core of this compound, significantly expanding its synthetic utility. These transformations can proceed through either electrophilic substitution on the parent molecule or nucleophilic substitution on its halogenated derivatives.

Electrophilic Substitution:

One notable example of electrophilic substitution is the Vilsmeier-Haack reaction. This reaction can be employed to introduce a formyl group (-CHO) onto the imidazole ring, yielding an aldehyde. For instance, the related compound 2-butyl-1H-imidazole can be converted to 2-butyl-1H-imidazole-4-carbaldehyde through this method. This aldehyde functionality serves as a versatile handle for subsequent reactions, such as oxidation to a carboxylic acid or conversion to other functional groups.

Nucleophilic Substitution:

The halogenated derivatives of this compound are excellent substrates for nucleophilic substitution reactions. The halogen atom, particularly at the C-2, C-4, or C-5 positions, can be displaced by a wide range of nucleophiles.

Studies on N-protected 2,4,5-tribromoimidazole derivatives show that the bromine at the C-2 position is readily displaced by nucleophiles such as sodium alkane (or arene) thiolates and sodium isopropoxide. rsc.org In other cases, such as with 1-benzyl-5-bromo-4-nitroimidazole, the bromine at the C-5 position is displaced. rsc.org This highlights that the position of substitution can be controlled by the protecting group on the imidazole nitrogen and the specific reaction conditions. These nucleophilic substitution reactions allow for the introduction of sulfur-based functional groups and alkoxy groups.

Furthermore, these halogenated imidazole intermediates are crucial in the synthesis of more complex molecules. For example, (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is a key precursor in the synthesis of angiotensin II receptor blockers (ARBs). In these syntheses, the imidazole core is often coupled with a biphenyl (B1667301) system, such as in the formation of 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile. nih.gov This demonstrates the introduction of a large, functionalized arylmethyl group onto the imidazole nitrogen.

The table below provides examples of functional groups that can be introduced onto the 2-butyl-imidazole core.

| Functional Group Introduced | Method of Introduction | Precursor | Resulting Compound Type |

| Formyl (-CHO) | Vilsmeier-Haack Reaction | 2-Butyl-1H-imidazole | Imidazole-carbaldehyde |

| Thioether (-SR) | Nucleophilic substitution with thiols | Halogenated this compound | Thioether derivative |

| Alkoxy (-OR) | Nucleophilic substitution with alkoxides | Halogenated this compound | Alkoxy derivative |

| Arylmethyl | Nucleophilic substitution with substituted benzyl halides | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | N-Arylmethyl imidazole derivative |

Applications of 2 Butyl 1h Imidazol 4 Yl Methanol in Advanced Chemical Research

(2-Butyl-1H-imidazol-4-yl)methanol as a Versatile Synthetic Building Block

The presence of multiple reactive sites, including the imidazole (B134444) ring nitrogens, the hydroxyl group, and the potential for functionalization of the imidazole core, makes this compound a versatile precursor in organic synthesis. Its utility is particularly prominent in the preparation of pharmacologically active compounds and complex molecular architectures.

Intermediate in the Synthesis of Angiotensin II Receptor Antagonists

This compound and its derivatives are crucial intermediates in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor antagonists or sartans. A prominent example is Losartan, a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension. researchgate.netunits.itnewdrugapprovals.orgtsijournals.com

In many synthetic routes leading to Losartan, a key chlorinated derivative, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, is utilized. tsijournals.com This intermediate is often prepared from this compound. The synthesis of Losartan typically involves the coupling of this imidazole derivative with a substituted biphenyl (B1667301) moiety. For instance, 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol can be coupled with 5-(4′-bromomethyl-1,1′-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole to furnish trityl losartan, a penultimate intermediate. newdrugapprovals.org

Furthermore, the aldehyde derivative, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, which can be obtained from the corresponding alcohol, is a pivotal component in various synthetic strategies for Losartan. newdrugapprovals.orgchemimpex.com This aldehyde can be alkylated and subsequently reduced to form the necessary hydroxymethyl group present in the final drug structure.

| Intermediate | Role in Losartan Synthesis |

| (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | Key building block for direct coupling with the biphenyltetrazole tail. tsijournals.com |

| 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Precursor that is alkylated and then reduced to the corresponding alcohol. newdrugapprovals.org |

Precursor for Chalcones and Pyrazoles with Pharmacological Relevance

The aldehyde derivative of this compound, specifically 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde, serves as a starting material for the synthesis of chalcones and pyrazoles with potential pharmacological activities. A study demonstrated the synthesis of a series of novel chalcones through the condensation of this imidazole aldehyde with various aryl and heteroaryl methyl ketones. nih.gov These chalcones were then converted into their corresponding pyrazole (B372694) analogues by reaction with hydrazine (B178648) hydrate. nih.gov

The resulting chalcones and pyrazoles, embedded with the 2-butyl-imidazole scaffold, were evaluated for their angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov Notably, several of the synthesized chalcones exhibited significant ACE inhibitory activity, suggesting the potential of this structural motif in the design of new cardiovascular drugs. nih.gov This highlights the utility of this compound derivatives in generating libraries of bioactive compounds for drug discovery.

Role in the Construction of Complex Organic Architectures

The imidazole framework is a fundamental unit in the construction of complex organic and supramolecular architectures due to its versatile coordination capabilities and the potential for hydrogen bonding. nih.govrsc.orgresearchgate.net Imidazole and its derivatives are widely employed as excellent candidates for building targeted metal-organic frameworks (MOFs). rsc.orgresearchgate.net These frameworks are crystalline materials with applications in gas storage, separation, and catalysis. The imidazole ring can act as a linker, connecting metal ions to form extended, porous structures. researchgate.net

While specific studies detailing the use of this compound in the construction of MOFs are not extensively documented, the principles of imidazole-based supramolecular chemistry suggest its potential in this area. nih.gov The presence of the hydroxymethyl group offers an additional site for hydrogen bonding or further functionalization, which can influence the final architecture of the supramolecular assembly. Imidazole-linked covalent organic frameworks (COFs) have also been synthesized and show promise as electrode materials for batteries, indicating another avenue for the application of functionalized imidazoles like this compound. chinesechemsoc.orgrsc.org

Coordination Chemistry of this compound and Related Ligands

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, making them excellent donors for coordination with metal ions. wikipedia.org The adjacent hydroxymethyl group can also participate in coordination, allowing the molecule to act as a bidentate ligand. This dual functionality is key to its role in coordination chemistry.

Formation of Metal Complexes

Imidazole and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metal ions. wikipedia.orgresearchgate.net These complexes have diverse applications, including in catalysis, as models for metalloenzymes, and as materials with interesting magnetic and optical properties. The coordination can occur through the pyridinic nitrogen atom of the imidazole ring. wikipedia.org

Studies on related imidazole-containing ligands demonstrate their capacity to form complexes with metals such as cobalt, nickel, copper, and zinc. nih.gov An aliphatic alcohol-substituted imidazole can act as a bidentate ligand, where both the alcohol hydroxyl group and a nitrogen atom from the imidazole ring partake in coordination. nih.gov Although specific metal complexes of this compound are not extensively detailed in the provided search results, the general principles of imidazole coordination chemistry strongly suggest its capability to form a variety of metal complexes. The formation of such complexes is often influenced by the reaction conditions, including the solvent and the nature of the metal salt used.

Investigation of Metal-Ligand Binding Modes and Stoichiometries

The study of metal-ligand binding modes and stoichiometries is crucial for understanding the properties and potential applications of coordination complexes. For imidazole-based ligands, the binding hierarchy and stoichiometry are influenced by the specific metal ion and the reaction conditions. jake-song.comnih.govchemrxiv.org

Research on histamine (B1213489) and imidazole complexes with Ni(II), Cu(II), and Zn(II) has shown that the binding hierarchy is driven by the specific affinity of the metal ions for different coordination states, which can be controlled by adjusting the metal-to-ligand ratio. jake-song.comnih.govchemrxiv.org For imidazole, ML2 and ML4 (where M is the metal and L is the ligand) coordination stoichiometries have been studied, revealing different binding affinity hierarchies for different metal ions. jake-song.comchemrxiv.org

Catalytic Applications of Transition Metal Complexes Derived from Imidazole Methanols

The imidazole framework, with its nitrogen atoms possessing lone pairs of electrons, is an excellent ligand for coordinating with transition metals. aensiweb.com This property is central to the catalytic applications of complexes derived from imidazole methanols. Transition metals are known for their ability to exist in multiple oxidation states and to form complexes with various coordination numbers, making them effective catalysts for a wide range of organic transformations. aensiweb.com The incorporation of ligands like this compound can modulate the steric and electronic properties of the metal center, thereby influencing the activity and selectivity of the catalyst. nih.gov

The design of these catalysts often involves the creation of multidentate ligands that securely bind the metal ion. nih.gov This can lead to more stable and efficient catalytic systems. Research has shown that chiral metal complexes derived from similar structures are active catalysts for various stereoselective organic reactions. aensiweb.com While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of transition metal catalysis with imidazole-containing ligands are well-established. These catalysts have been successfully employed in reactions such as hydrogenations, hydrosilylations, and epoxidations. aensiweb.comacs.org The development of such catalytic systems is a continuous area of research, with the aim of creating more active and selective catalysts for industrial applications. psu.edu

Biomolecular Interactions and Pharmacological Relevance

The structural features of this compound make it a compelling scaffold for the design of pharmacologically active molecules. The imidazole ring can mimic key interactions of amino acid residues in proteins, while the butyl and hydroxymethyl groups provide opportunities for tailored interactions within binding pockets.

Molecular Recognition and Binding Mechanisms with Biological Targets (e.g., WDR5 Protein)

A significant area of research involving this compound and its analogs is their interaction with the WD repeat-containing protein 5 (WDR5). nih.govnih.gov WDR5 is a crucial component of several protein complexes involved in gene regulation and has been identified as a promising target in cancer therapy. nih.gov

| Feature of this compound Analog | Interaction with WDR5 Protein | Reference |

| Imidazole Ring Nitrogens | Mimic arginine headgroup, form hydrogen bonds with S91 and C261. | nih.gov |

| Hydroxyl Moiety | Projects into the binding pocket, forms hydrogen bonds with S175 and via a water molecule to V177. | nih.gov |

| Butyl Tail | Orients out of the pocket, engages in hydrophobic interactions with S49, F133, and I305. | nih.gov |

Structure-Activity Relationship Studies for Angiotensin Converting Enzyme (ACE) Inhibition

Derivatives of 2-butyl-imidazole have been investigated for their potential as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension. ebi.ac.ukresearchgate.net Structure-activity relationship (SAR) studies have been conducted on a series of chalcones and pyrazoles derived from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde. ebi.ac.ukresearchgate.net

These studies revealed that chalcone (B49325) derivatives generally exhibit better ACE inhibitory activity than their corresponding pyrazole analogs. ebi.ac.ukresearchgate.net The nature of the substituent on the aryl or heteroaryl ring of the chalcone plays a critical role in determining the inhibitory potency. For instance, compounds with a 1H-pyrrol-2-yl, 5-chlorothiophen-2-yl, or dibenzo[b,d]thiophen-2-yl group showed significant ACE inhibitory activity, with IC50 values in the low micromolar range. ebi.ac.ukresearchgate.net These findings highlight the importance of the specific structural features of the imidazole derivatives in their interaction with the active site of ACE. nih.gov

Rational Design Principles for Bioactive Imidazole Analogs

The rational design of bioactive imidazole analogs is guided by an understanding of their structure-activity relationships and their interactions with biological targets. nih.govnih.gov The imidazole ring itself is a versatile scaffold that is present in many natural products and synthetic molecules with a wide range of biological activities. nih.gov

Key principles in the design of bioactive imidazole analogs include:

Mimicking Natural Ligands: The imidazole moiety can act as a bioisostere for other functional groups, such as the guanidinium (B1211019) group of arginine, enabling it to interact with specific protein binding sites. nih.gov

Structure-Based Design: Utilizing X-ray crystal structures of target proteins in complex with imidazole-based ligands allows for the rational modification of the scaffold to enhance binding affinity and selectivity. nih.gov

Modulation of Physicochemical Properties: The substituents on the imidazole ring can be varied to optimize properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. mdpi.com

Green Synthesis Approaches: The development of efficient and environmentally friendly synthetic methods, such as one-pot multicomponent reactions, facilitates the creation of diverse libraries of imidazole derivatives for biological screening. nih.gov

Integration in Materials Science and Industrial Processes

Beyond its pharmacological applications, this compound and related imidazole derivatives have found utility in materials science and industrial processes, most notably in the formulation of chemical mechanical polishing slurries.

Components in Chemical Mechanical Polishing (CMP) Compositions

Chemical mechanical polishing (CMP) is a critical process in the manufacturing of semiconductor devices, used to achieve highly planar surfaces. wikipedia.org The CMP slurry is a complex mixture of chemicals and abrasive particles that work together to remove material from the wafer surface. horiba.com

Imidazole derivatives, including those structurally related to this compound, can function as corrosion inhibitors in CMP slurries. researchgate.netresearchgate.net During the polishing of metal layers like copper and cobalt, it is essential to control the corrosion of the metal surface to prevent defects. researchgate.netgoogle.com Imidazole-based compounds can adsorb onto the metal surface, forming a protective layer that inhibits excessive chemical etching while allowing for the desired mechanical removal of material. researchgate.net

The composition of a CMP slurry is carefully optimized and typically includes:

Abrasive Particles: Such as silica (B1680970) or ceria, to provide the mechanical component of polishing. horiba.com

Oxidizing Agent: Like hydrogen peroxide, to chemically modify the surface of the material being polished. researchgate.netgoogle.com

Complexing Agent: Often an amino acid like glycine, to help in the removal of the polished material. horiba.comresearchgate.net

Corrosion Inhibitor: Such as an imidazole derivative, to protect the metal surface. researchgate.netresearchgate.net

The precise formulation of the slurry, including the concentration of each component and the pH, is crucial for achieving the desired polishing performance with high removal rates and minimal surface defects. google.comgoogle.com

Lack of Publicly Available Research on this compound in Functional Materials Design

Despite extensive searches of scientific literature and patent databases, there is a notable absence of specific research detailing the application of this compound in the design and synthesis of functional materials. While the broader class of imidazole-containing compounds has been investigated for its utility in creating coordination polymers, metal-organic frameworks (MOFs), and other functional materials, research focusing specifically on the this compound derivative is not publicly available.

General searches indicate that this compound is recognized as a chemical intermediate and building block in organic synthesis. However, its specific role and the properties it imparts when incorporated into a material's structure have not been the subject of dedicated studies found in the public domain. For instance, while there is research on various imidazole-based ligands for creating luminescent coordination polymers or materials with specific catalytic or adsorption properties, these studies utilize different substitution patterns on the imidazole ring.

The combination of the butyl group at the 2-position and the methanol (B129727) group at the 4-position of the imidazole ring provides a unique set of steric and functional characteristics. The hydroxyl group offers a potential site for polymerization or for coordination to metal centers, while the butyl group can influence solubility and intermolecular interactions. However, without specific research findings, any discussion of its potential applications in functional materials would be purely speculative.

Consequently, no detailed research findings or data tables on the properties of materials derived from this compound can be provided at this time. The scientific community has yet to publish in-depth studies exploring its use as a monomer, ligand, or functional additive in the field of materials science.

Computational Chemistry and Molecular Modeling of 2 Butyl 1h Imidazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. acs.org These calculations provide fundamental information about electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical reactivity. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to optimize the ground state geometry of a molecule and to calculate various electronic descriptors. researchgate.net

For a molecule like (2-Butyl-1H-imidazol-4-yl)methanol, these calculations can reveal the most stable three-dimensional arrangement of its atoms. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor regions (electropositive potential, colored blue) that are prone to nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group are expected to be electron-rich centers.

Table 1: Illustrative Quantum Chemical Descriptors for Imidazole Derivatives This table presents example data from computational studies on related imidazole compounds to illustrate the typical outputs of quantum chemical calculations. Specific values for this compound would require dedicated study.

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

These quantum descriptors are instrumental in predicting how this compound might interact with other molecules or participate in chemical reactions.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another, typically a larger molecule like a protein (the receptor). nih.govsciepub.com This method is fundamental in structure-based drug design, helping to identify and optimize potential drug candidates by simulating their interaction with a biological target. youtube.com The process involves a search algorithm, which generates various binding poses of the ligand in the receptor's active site, and a scoring function, which estimates the binding free energy for each pose. nih.gov

For this compound, molecular docking could be used to explore its potential to bind to various enzymes or receptors where imidazole-containing compounds are known to be active. For instance, studies on similar heterocyclic compounds have investigated their interactions with targets like adrenergic receptors or protein kinases. researchgate.net The simulation would predict the most stable binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. nih.gov

The results are typically ranked by a docking score or binding energy, with lower energy values indicating a more favorable interaction. nih.gov For example, a docking study might reveal that the hydroxyl group of this compound acts as a hydrogen bond donor, while the imidazole nitrogen atoms can act as hydrogen bond acceptors. The butyl chain would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site.

Table 2: Example Molecular Docking Results for an Imidazole-based Ligand with a Target Receptor This table provides a hypothetical representation of docking results to illustrate the data generated. Actual interactions and energies for this compound would depend on the specific protein target.

| Parameter | Result | Details |

| Target Protein | Example Kinase (PDB ID: XXXX) | A protein involved in cell signaling. |

| Binding Energy | -7.5 kcal/mol | Indicates a strong and stable predicted binding affinity. |

| Key Hydrogen Bonds | N-H of Imidazole with Asp150; O-H of Methanol with Ser85 | These interactions are crucial for anchoring the ligand in the active site. |

| Hydrophobic Interactions | Butyl group with Leu25, Val33, Ile130 | The aliphatic chain fits into a hydrophobic pocket, contributing to binding affinity. |

Such simulations are invaluable for screening large libraries of compounds and for providing a structural hypothesis for observed biological activity, guiding further experimental studies.

Conformational Analysis and Molecular Dynamics Studies

While quantum calculations and docking provide static pictures, molecules are inherently flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the motion of atoms and molecules over time. nih.gov Conformational analysis aims to identify the different spatial arrangements (conformations) of a molecule and their relative energies, while MD simulations provide a detailed movie-like trajectory of a molecule's behavior in a simulated environment (e.g., in water). nih.gov

For this compound, the primary sources of flexibility are the rotation around the single bonds, particularly within the butyl chain and the bond connecting the methanol group to the imidazole ring. Conformational analysis can identify the most stable, low-energy conformations that the molecule is likely to adopt.

Molecular dynamics simulations can take this a step further by simulating the molecule's behavior over a period of nanoseconds or longer. nih.gov An MD simulation would show how the molecule interacts with its solvent environment, how its flexible parts move and rotate, and the stability of its interactions if it is bound to a receptor. nih.gov When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the predicted binding pose. nih.gov Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the deviation of the molecule's structure from its initial state, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule.

Table 3: Illustrative Parameters from a Molecular Dynamics Simulation This table shows typical data obtained from an MD simulation of a ligand-protein complex to demonstrate the insights gained. Specific values for this compound would require a dedicated simulation.

| Parameter | Observation | Interpretation |

| Ligand RMSD | Stable at ~1.5 Å after 10 ns | The ligand remains stably bound in the active site throughout the simulation. |

| Protein RMSF | Peaks at loop regions (residues 80-90) | Indicates flexibility in certain loops of the protein, which may be important for function. |

| Hydrogen Bond Occupancy | N-H...Asp150 bond present >85% of simulation time | The key hydrogen bond identified in docking is stable and persistent over time. |

| Solvent Accessible Surface Area (SASA) | Butyl group shows low SASA | The butyl chain remains buried within the hydrophobic pocket, shielded from the solvent. |

Together, these dynamic studies provide a much more realistic and comprehensive understanding of the molecule's behavior, complementing the static information from other computational methods. nih.gov

Future Perspectives and Emerging Research Avenues for 2 Butyl 1h Imidazol 4 Yl Methanol

Development of Sustainable and Green Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has traditionally involved methods that are often energy-intensive and utilize hazardous reagents. researchgate.net The future of chemical manufacturing, however, lies in the adoption of green and sustainable practices. For (2-Butyl-1H-imidazol-4-yl)methanol, research is anticipated to move towards methodologies that are not only efficient but also environmentally benign.

Modern approaches to imidazole synthesis that could be adapted for this compound include microwave-assisted and ultrasound-promoted reactions. researchgate.netmdpi.com These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption for the synthesis of various imidazole derivatives. mdpi.com Furthermore, the use of green solvents, with a particular emphasis on water, is a key area of development. nih.gov The synthesis of imidazole hybrids in aqueous media has demonstrated the potential for eco-friendly production processes. nih.gov

Catalyst development is another critical frontier. The exploration of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. ijpsr.com For instance, novel solid acid catalysts have been shown to be highly effective in the synthesis of trisubstituted imidazoles. mdpi.com A "catalyzed-by-itself" approach, where the reaction is facilitated without the addition of an external catalyst, has also been reported for the synthesis of triaryl imidazoles and represents a novel direction for green synthesis. nih.gov

A summary of potential green synthetic approaches applicable to this compound and its precursors is presented below.

| Green Chemistry Approach | Potential Advantages | Relevant Research Findings for Imidazoles |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Synthesis of 2,4,5-trisubstituted imidazoles with high purity and excellent yields. researchgate.net |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions, improved yields. mdpi.com | Synthesis of 2-aryl-4-phenyl-1H-imidazoles in shorter reaction times compared to conventional methods. mdpi.com |

| Aqueous Media Synthesis | Environmentally benign solvent, potential for simplified workup. nih.gov | Successful synthesis of imidazole-pyrimidine hybrids in water. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. rsc.orgtandfonline.com | Use of lipase (B570770) for selective C-N bond formation in imidazo[1,2-a]pyridines and fruit juices as biocatalysts for imidazole synthesis. rsc.orgtandfonline.com |

| Reusable Heterogeneous Catalysts | Ease of separation and recycling, reduced waste. ijpsr.com | PEG-SOCl as a recyclable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. ijpsr.com |

Future research will likely focus on integrating these green principles into a multi-step synthesis of this compound, starting from readily available and renewable feedstocks.

Exploration of Novel Catalytic and Biocatalytic Applications

The imidazole ring is a well-established catalytic moiety, participating in various chemical transformations, including hydrolysis. acs.org The specific structure of this compound, featuring both a basic imidazole core and a nucleophilic hydroxyl group, suggests its potential as a bifunctional catalyst.

Research into the catalytic activity of this compound could explore its use in reactions such as ester hydrolysis, transesterification, and the formation of carbon-carbon bonds. The imidazole moiety can act as a general base or nucleophilic catalyst, while the hydroxymethyl group can participate in hydrogen bonding to stabilize transition states or act as a co-catalyst.

Furthermore, the field of biocatalysis offers significant promise. Enzymes have been utilized for the synthesis of chiral imidazoles, and there is potential to discover or engineer enzymes that can utilize this compound as a substrate or cofactor. acs.org For instance, pyridoxal-5'-phosphate (PLP)-dependent enzymes are valuable biocatalysts for C-C bond formation and could potentially be engineered to act on imidazole-containing substrates. acs.org The use of whole-cell biocatalysts or purified enzymes could lead to highly stereoselective transformations, which are of great interest in the pharmaceutical and fine chemical industries.

Imidazolium-based ionic liquids, derived from imidazole precursors, have been investigated as dual solvent-catalysts for sustainable synthesis. researchgate.netrsc.org Future work could involve the conversion of this compound into novel functionalized ionic liquids. These ionic liquids could be designed to have specific catalytic properties, leveraging the butyl group for tailored solubility and the functionalized side chain for catalytic activity.

Advanced Investigations into Biomolecular Interactions and Drug Discovery

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. lifechemicals.combeilstein-journals.org Its ability to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes it an effective pharmacophore. nih.gov The unique combination of a lipophilic butyl group and a polar hydroxymethyl group in this compound makes it an intriguing candidate for drug discovery programs.

The butyl group can enhance binding to hydrophobic pockets in target proteins, potentially improving potency and cell permeability. The hydroxymethyl group, on the other hand, can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. This dual functionality allows for a "mix-and-match" approach to drug design, where the core scaffold provides the essential binding interactions and the substituents fine-tune the pharmacological profile.

Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. This could involve modification of the hydroxymethyl group to form esters, ethers, or amines, or further substitution on the imidazole ring. These derivatives could then be screened against a variety of biological targets, including kinases, proteases, and G-protein coupled receptors.

The study of how imidazole derivatives interact with proteins at a molecular level is crucial. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the binding modes of these compounds. For example, studies on the interaction of imidazole derivatives with lysozyme (B549824) have revealed how weak electrostatic interactions can influence protein stability. rsc.org Similar investigations with this compound and its derivatives could elucidate their mechanism of action and guide the rational design of more potent and selective drug candidates. The development of radiolabeled versions, for instance with Fluorine-18, could also be explored for applications in positron emission tomography (PET) imaging of conditions like tumor hypoxia. nih.gov

Design and Synthesis of Advanced Functional Materials Incorporating the Imidazole Core

The imidazole ring is not only important in biology but also in materials science. Imidazole-based compounds are being explored for the creation of advanced functional materials with applications ranging from environmental remediation to electronics. numberanalytics.com this compound is a particularly interesting building block for such materials due to its polymerizable hydroxyl group.

One promising research avenue is the development of imidazole-containing polymers. By polymerizing this compound, either through its hydroxyl group or by ring-opening polymerization of a derivatized monomer, new polymers with unique properties can be created. These polymers could exhibit high thermal stability, ionic conductivity, or specific recognition capabilities. numberanalytics.com For instance, hydrogels based on vinyl imidazole have been synthesized and shown to be effective in removing heavy metals and organic dyes from water. rsc.org

Another area of exploration is the use of this compound to functionalize surfaces. The hydroxyl group can be used to graft the molecule onto silica (B1680970), metal oxides, or other substrates. These functionalized surfaces could have applications in catalysis, sensing, or as stationary phases in chromatography. The imidazole units on the surface could act as ligands for metal ions, enabling the capture of heavy metals from contaminated water, or as catalytic sites for organic reactions. numberanalytics.com

Furthermore, the imidazole core is a key component of certain ionic liquids and deep eutectic solvents. rsc.org The synthesis of novel ionic liquids from this compound could lead to materials with tailored properties, such as specific conductivities, viscosities, and gas solubilities, which are important for applications in CO2 capture and electrochemical devices. numberanalytics.com The incorporation of the butyl and hydroxymethyl groups could provide a fine level of control over the physical and chemical properties of the resulting ionic liquids. researchgate.net

The potential applications in functional materials are summarized below.

| Material Type | Potential Application | Key Structural Feature |

| Polymers/Hydrogels | Water purification, drug delivery, ion conduction. rsc.org | Polymerizable hydroxyl group, ion-coordinating imidazole ring. |

| Functionalized Surfaces | Catalysis, chemical sensing, environmental remediation. numberanalytics.com | Surface-anchoring hydroxyl group, ligand-forming imidazole moiety. |

| Ionic Liquids | CO2 capture, electrolytes, green solvents. numberanalytics.comrsc.org | Imidazole core, tunable side chains (butyl and hydroxymethyl). |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. | Imidazole as a coordinating ligand. |

The versatility of the this compound structure provides a rich platform for the design and synthesis of a new generation of advanced functional materials.

常见问题

Q. What are the recommended synthetic routes for (2-Butyl-1H-imidazol-4-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes and amines under controlled conditions. For example, a modified approach involves reacting 2-butylimidazole precursors with formaldehyde in the presence of ammonium hydroxide, followed by purification via flash column chromatography (e.g., dichloromethane/ethyl acetate eluent) . Reaction temperature (0–70°C) and stoichiometric ratios (e.g., 1:1.1 aldehyde-to-amine) critically affect yield, which typically ranges from 15% to 40% due to competing side reactions . Optimization of solvent systems (e.g., THF or ethanol) and catalysts (e.g., tetrabutylammonium fluoride) can improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the imidazole backbone and hydroxymethyl group. Aromatic protons appear at δ 7.0–7.5 ppm, while the hydroxymethyl proton resonates near δ 4.5 ppm .

- X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker APEX2 detectors) resolves tautomeric forms and hydrogen-bonding networks, critical for understanding stability .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (154.21 g/mol) and detects impurities .

Q. How should this compound be stored to ensure stability, and what are its degradation markers?

Q. What are common impurities in synthesized batches, and how are they removed?

- Methodological Answer : Impurities include unreacted aldehydes, ammonium salts, and byproducts from incomplete cyclization. Purification strategies:

- Flash Chromatography : Hexane/ethyl acetate (4:1) effectively separates polar impurities .

- Recrystallization : Use methanol or dichloromethane to isolate high-purity crystals (>95%) .

Advanced Research Questions

Q. How can the antiproliferative activity of this compound derivatives be evaluated in cancer cell lines?

- Methodological Answer :

- Cell Viability Assays : Use MTT or SRB assays on adherent cancer lines (e.g., HeLa, MCF-7). IC50 values are calculated after 48–72 hr exposure .

- Tubulin Polymerization Inhibition : Monitor microtubule dynamics via fluorescence-based assays (e.g., paclitaxel-binding displacement) .

- Apoptosis Markers : Western blotting for caspase-3/7 activation and Annexin V staining .

Q. What structural modifications enhance the bioactivity of this compound?

- Methodological Answer :

- Substitution at C2/C4 : Introducing aryl groups (e.g., 4-chlorophenyl) increases tubulin-binding affinity .